molecular formula C12H10FNO2 B13544776 ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate CAS No. 5209-21-2

ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B13544776
CAS No.: 5209-21-2
M. Wt: 219.21 g/mol
InChI Key: OSTPLWBGNXWIBG-YFHOEESVSA-N
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Description

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group (-CN) and a fluorophenyl group attached to a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents, along with advanced purification techniques, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted cyanoacrylates or esters.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano group.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound can inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-cyano-3-(4-chlorophenyl)prop-2-enoate
  • Ethyl (Z)-2-cyano-3-(4-bromophenyl)prop-2-enoate
  • Ethyl (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoate

Uniqueness

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit improved pharmacokinetic properties.

Properties

CAS No.

5209-21-2

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7-

InChI Key

OSTPLWBGNXWIBG-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N

Origin of Product

United States

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